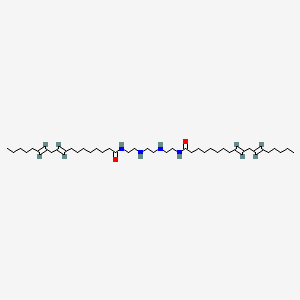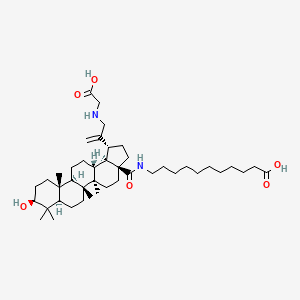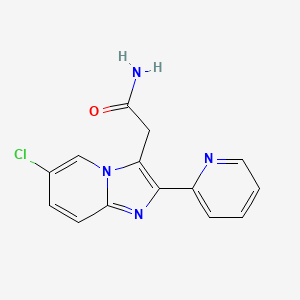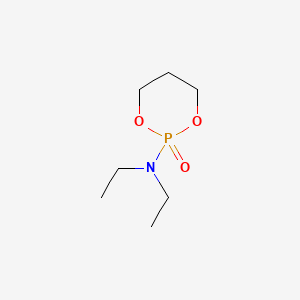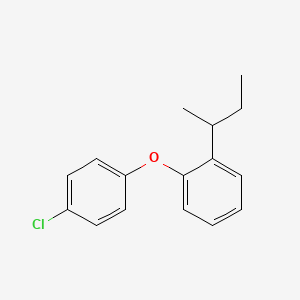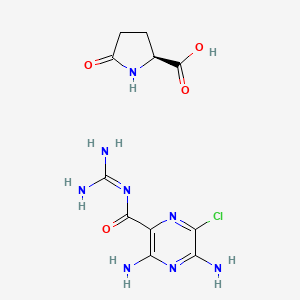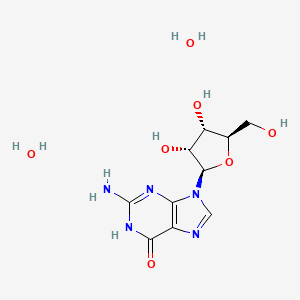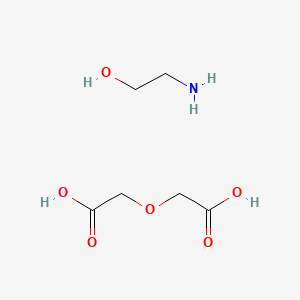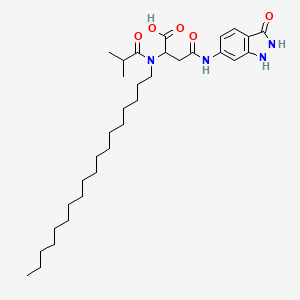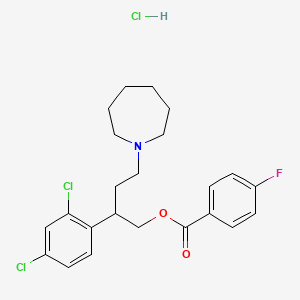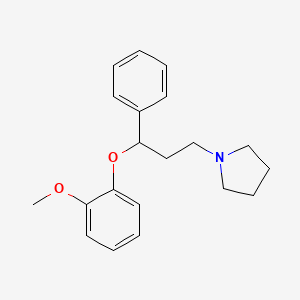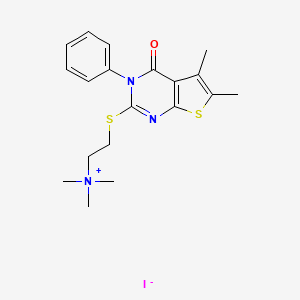
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide typically involves multiple steps. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the dimethyl groups. The final step involves the addition of the ethanaminium group and the iodide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, including its mechanism of action and efficacy in treating various conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their functional groups and overall properties.
Uniqueness
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide is unique due to its specific combination of functional groups and its iodide ion. This uniqueness may confer specific properties and applications that are not shared by other similar compounds.
Propiedades
Número CAS |
130921-59-4 |
|---|---|
Fórmula molecular |
C19H24IN3OS2 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N3OS2.HI/c1-13-14(2)25-17-16(13)18(23)21(15-9-7-6-8-10-15)19(20-17)24-12-11-22(3,4)5;/h6-10H,11-12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
LVAOUYCAGXAGQA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC[N+](C)(C)C)C3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


